5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within certain cells .
Biochemical Pathways
Its inhibition could lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
The compound 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of certain cell lines, indicating its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its activity and thereby altering cell cycle progression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine on cellular function can change
Dosage Effects in Animal Models
The effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of aniline derivatives with thieno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as ZnCl2 or CuCl, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Bases: NaOH, K2CO3
Solvents: DMSO, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: A simpler pyrimidine derivative with similar chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Bis-pyrimidine derivatives: Compounds with two pyrimidine rings linked by various linkers, exhibiting diverse biological activities.
Uniqueness
5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its complex structure, which combines biphenyl, thieno, and pyrimidine moieties.
Properties
IUPAC Name |
N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAXCCDCHFGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.